Saccatoside
Overview
Description
Saccatoside is an iridoid glycoside isolated from the plant Verbascum saccatum, which belongs to the Scrophulariaceae family . It is chemically identified as 6-O-(2"-p-coumaroyl-α-L-rhamnopyranosyl)catalpol . This compound is known for its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Saccatoside is typically isolated from the methanolic extract of the epigeal parts of Verbascum saccatum . The extraction process involves washing the methanolic extract with organic solvents and chromatographing it on columns of alumina, polyamide, and silica gel . The compound is then isolated in the form of an amorphous substance .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from Verbascum saccatum .
Chemical Reactions Analysis
Types of Reactions: Saccatoside undergoes several types of chemical reactions, including hydrolysis and acetylation .
Common Reagents and Conditions:
Hydrolysis: Alkaline hydrolysis of this compound results in the formation of 6-O-α-L-rhamnopyranosylcatalpol and p-coumaric acid.
Acetylation: The compound can be acetylated to form its octaacetyl derivative.
Major Products:
Hydrolysis Products: 6-O-α-L-rhamnopyranosylcatalpol and p-coumaric acid.
Acetylation Products: Octaacetyl derivative of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of saccatoside involves its interaction with various molecular targets and pathways. The compound’s iridoid glycoside structure allows it to interact with enzymes and receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes and modulate immune responses .
Comparison with Similar Compounds
Aucubin: Known for its anti-inflammatory and hepatoprotective properties.
Ajugol: Exhibits antimicrobial and anti-inflammatory activities.
Catalpol: Studied for its neuroprotective and anti-inflammatory effects.
Uniqueness of Saccatoside: this compound’s unique structure, which includes a p-coumaroyl group, distinguishes it from other iridoid glycosides. This structural feature may contribute to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O16/c1-12-19(35)22(38)25(43-17(34)7-4-13-2-5-14(33)6-3-13)29(41-12)44-24-15-8-9-40-27(18(15)30(11-32)26(24)46-30)45-28-23(39)21(37)20(36)16(10-31)42-28/h2-9,12,15-16,18-29,31-33,35-39H,10-11H2,1H3/b7-4+/t12-,15+,16+,18+,19-,20+,21-,22+,23+,24-,25+,26-,27-,28-,29-,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPQZLUSSJDAIC-UYESFEPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345786 | |
Record name | Saccatoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85819-35-8 | |
Record name | Saccatoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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